molecular formula C19H17ClN2O3S2 B2403544 N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide CAS No. 2034590-20-8

N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide

Cat. No.: B2403544
CAS No.: 2034590-20-8
M. Wt: 420.93
InChI Key: LQXUPBGZJKYEMQ-UHFFFAOYSA-N
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Description

N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides. Oxalamides are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry. This compound, with its unique structural features, holds potential for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide typically involves the reaction of 3-chloro-4-methylaniline with oxalyl chloride to form the corresponding oxalyl chloride derivative. This intermediate is then reacted with 2-hydroxy-2,2-di(thiophen-2-yl)ethylamine under controlled conditions to yield the desired oxalamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-chlorophenyl)-N2-(2-hydroxyethyl)oxalamide
  • N1-(4-methylphenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide
  • N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxyethyl)oxalamide

Uniqueness

N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide is unique due to the presence of both chloro and methyl substituents on the phenyl ring, as well as the di(thiophen-2-yl)ethyl group. These structural features may impart specific chemical and biological properties that distinguish it from similar compounds.

Properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S2/c1-12-6-7-13(10-14(12)20)22-18(24)17(23)21-11-19(25,15-4-2-8-26-15)16-5-3-9-27-16/h2-10,25H,11H2,1H3,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXUPBGZJKYEMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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